Gardimycin

Description

Properties

IUPAC Name |

(4R)-4-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H132N20O23/c1-20-40(12)63(79(121)89-45(17)67(109)86-44(16)68(110)90-47(19)81(123)124)101-78(120)62(39(10)11)99-72(114)50(22-3)91-58(103)34-84-66(108)43(15)87-76(118)57(36-102)92-59(104)35-85-70(112)56(32-48-33-83-53-28-26-25-27-49(48)53)97-77(119)61(38(8)9)98-69(111)46(18)88-71(113)51(23-4)93-74(116)54(29-30-60(105)106)95-80(122)64(41(13)21-2)100-73(115)52(24-5)94-75(117)55(31-37(6)7)96-65(107)42(14)82/h25-28,33,37-47,50-52,54-57,61-64,83,102H,20-24,29-32,34-36,82H2,1-19H3,(H,84,108)(H,85,112)(H,86,109)(H,87,118)(H,88,113)(H,89,121)(H,90,110)(H,91,103)(H,92,104)(H,93,116)(H,94,117)(H,95,122)(H,96,107)(H,97,119)(H,98,111)(H,99,114)(H,100,115)(H,101,120)(H,105,106)(H,123,124)/t40-,41-,42+,43+,44-,45+,46+,47+,50+,51+,52+,54+,55-,56+,57+,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWKVNVCUPIOMG-HWWYPGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@H](CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N20O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207893 | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59165-34-3 | |

| Record name | Gardimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059165343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Origin and Biosynthesis of Gardimycin

Heterologous Expression Systems for Recombinant Gardimycin Biosynthesis

The complexity of this compound's structure and its biosynthesis pathway makes its chemical synthesis challenging. Therefore, heterologous expression systems offer a promising approach for its recombinant production and the generation of its variants. Heterologous expression involves introducing the genes responsible for a compound's biosynthesis into a different host organism that does not naturally produce it, allowing for controlled and often higher-yield production.

Significant progress has been made in the recombinant biosynthesis of this compound. The successful expression of the actagardine biosynthetic genes, including garA, garM, garO, and associated transporter and regulatory genes, in Streptomyces lividans has led to the production of ala(0)-actagardine. wikipedia.org This demonstrates the feasibility of producing this compound or its analogs in a heterologous host. Further research has shown that deleting the garA gene in the native producer, Actinoplanes garbadinensis, results in the complete cessation of actagardine production. However, introducing a plasmid containing an engineered garA cassette successfully restored actagardine production, highlighting the potential for genetic manipulation to enhance or modify its biosynthesis. wikipedia.org This engineered plasmid also provides a valuable tool for creating diverse libraries of actagardine variants through methods such as alanine (B10760859) scanning. wikipedia.org

Streptomyces lividans is a particularly suitable heterologous host for the production of such complex natural products due to its close phylogenetic relationship to the native Actinoplanes producer and the availability of extensive genetic manipulation tools for Streptomyces species. This allows for a more efficient and potentially higher-yielding production of recombinant this compound and its derivatives.

Comparative Biosynthetic Pathways with Other Lanthipeptides and RiPPs

This compound, as a lantibiotic, belongs to the broader family of lanthipeptides, which are themselves a subset of ribosomally synthesized and post-translationally modified peptides (RiPPs). fishersci.ca All RiPPs share fundamental characteristics in their biosynthesis: they are initially synthesized on ribosomes as precursor peptides, which then undergo extensive post-translational modifications (PTMs) catalyzed by dedicated enzymes. A defining feature of lanthipeptides, including this compound, is the presence of characteristic thioether cross-links, specifically meso-lanthionine (B1218204) and 3-methyl-lanthionine, formed through intramolecular cyclization reactions. The precursor peptides typically contain an N-terminal leader peptide that is recognized by the modification machinery.

While sharing these overarching principles, the specific biosynthetic pathways of different lanthipeptides and RiPPs exhibit notable variations, particularly in the enzymes involved and the precise sequence of modifications. Lanthipeptides are categorized into five classes based on the nature of their biosynthetic machinery. For instance, Class I lanthipeptides, such as Nisin, utilize two distinct enzymes, LanB and LanC, for the dehydration and cyclization reactions, respectively. In contrast, this compound, a type B lantibiotic, employs a single multifunctional enzyme, GarM, for both the dehydration of serine and threonine residues and the subsequent thioether bond formation with cysteine. wikipedia.orgmdpi.com Furthermore, the presence of GarO, an enzyme responsible for the sulfoxide (B87167) modification in this compound, represents a specific tailoring step that differentiates its pathway from many other lanthipeptides. wikipedia.orgmdpi.com

A comparative analysis with Nisin, a well-studied type A lantibiotic, highlights both commonalities and distinctions in their mechanisms of action and biosynthesis. Both this compound and Nisin exert their antimicrobial effects by targeting lipid II, an essential component of the bacterial cell wall, to inhibit cell wall synthesis. fishersci.camdpi.com However, their structural architectures are considerably different; this compound possesses a globular structure, whereas Nisin is a more linear peptide. fishersci.ca This structural divergence leads to differences in their precise mode of action. Nisin is known for its dual action, capable of both inhibiting cell wall synthesis by binding to lipid II and forming pores in the bacterial membrane, leading to leakage and cell death. fishersci.camdpi.com this compound, on the other hand, primarily impedes the transglycosylation reaction during peptidoglycan synthesis by forming a complex with lipid II, without necessarily forming pores. fishersci.ca The binding site on lipid II also differs; while Nisin interacts with the pyrophosphate moiety, this compound and other type B lantibiotics like Mersacidin primarily interact with the disaccharide-pyrophosphate fraction of lipid II. fishersci.ca

The study of these comparative biosynthetic pathways provides valuable insights into the evolutionary diversity of RiPPs and offers opportunities for bioengineering novel antimicrobial agents by combining or modifying elements from different biosynthetic systems.

Molecular Mechanism of Action of Gardimycin

Enzymatic Targets and Biochemical Inhibition Kinetics

Gardimycin exerts its antibacterial effect by specifically interfering with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall oup.comnih.govnih.govasm.org. This inhibition leads to the accumulation of specific cell wall precursors within the bacterial cell, indicating a blockade at a later stage of the peptidoglycan synthesis pathway nih.govnih.govasm.org. The mechanism of action of this compound has been compared to that of other cell wall synthesis inhibitors, such as vancomycin (B549263), suggesting a similar or identical molecular target asm.org.

Activity in Particulate Enzyme Preparations from Model Organisms (e.g., Bacillus stearothermophilus)

Research has demonstrated this compound's activity in cell-free systems, specifically in particulate enzyme preparations derived from Bacillus stearothermophilus nih.govnih.govasm.orgresearchgate.net. In these in vitro assays, this compound effectively inhibited peptidoglycan synthesis in a concentration-dependent manner. For instance, a concentration of 60 µg/ml of this compound resulted in 50% inhibition of peptidoglycan synthesis, while 200 µg/ml achieved complete (100%) inhibition nih.govnih.govasm.org. This suppression of peptidoglycan synthesis was consistently accompanied by a parallel accumulation of the lipid intermediate, a key precursor in the cell wall biosynthesis pathway nih.govnih.govasm.org. This accumulation indicates that this compound acts at a step that prevents the incorporation or further processing of this lipid intermediate into the growing peptidoglycan polymer.

Table 1: Effect of this compound on Peptidoglycan Synthesis in Bacillus stearothermophilus Particulate Enzyme Preparations

| This compound Concentration (µg/ml) | Inhibition of Peptidoglycan Synthesis (%) | Accumulation of Lipid Intermediate |

| 60 | 50 | Parallel accumulation |

| 200 | 100 | Parallel accumulation |

Identification and Characterization of Specific Inhibited Enzymes in the Peptidoglycan Pathway

As a type B lantibiotic, this compound (Actagardin) inhibits peptidoglycan synthesis by specifically targeting the transglycosylation step oup.com. Transglycosylation is an enzymatic reaction responsible for the polymerization of the glycan chains of peptidoglycan, a critical step in cell wall assembly oup.com. Studies indicate that this compound achieves this inhibition through tight binding to lipid II, which is the membrane-bound peptidoglycan precursor (undecaprenyl-diphosphoryl-N-acetylmuramic acid–(pentapeptide)-N-acetylglucosamine) oup.com. By binding to lipid II, this compound effectively sequesters the substrate, thereby preventing the transglycosylase enzyme from catalyzing the polymerization reaction oup.com. This molecular interaction ultimately leads to a drastic reduction in cell wall thickness and can result in cell lysis due to impaired cell wall integrity oup.com.

Cellular Permeability and Antibiotic Uptake Mechanisms in Target Bacteria

This compound primarily targets Gram-positive bacteria wikipedia.orgcaymanchem.com. The differential activity observed between Gram-positive and Gram-negative bacteria is largely attributed to differences in their cell envelope structures. Lantibiotics, including this compound, are generally ineffective against Gram-negative bacteria due to their relatively large molecular size, typically ranging from approximately 1800 to 4600 Da oup.com. This size prevents them from efficiently penetrating the outer membrane, a distinct protective barrier present in Gram-negative bacterial cell walls oup.commdpi.com.

Biological Activities and Spectrum of Action of Gardimycin

In Vitro Antimicrobial Efficacy Studies

In vitro investigations have elucidated Gardimycin's activity profile against various bacterial pathogens, highlighting its mechanism of action related to peptidoglycan synthesis inhibition.

This compound demonstrates significant in vitro antibacterial activity against Gram-positive bacteria nih.govjst.go.jpnih.gov. Research indicates its activity against Gram-positive pathogens, including various Streptococcus species nih.govresearchgate.net. However, its activity against Staphylococcus species has been described as low-level nih.gov.

Studies on Bacillus subtilis have shown that this compound specifically inhibits cell wall synthesis, leading to the accumulation of uridine (B1682114) 5′-diphosphate-N-acetylmuramylpentapeptide asm.orgnih.gov. In a particulate enzyme preparation from Bacillus stearothermophilus, this compound effectively inhibited peptidoglycan synthesis: a concentration of 60 µg/ml resulted in 50% inhibition, and 200 µg/ml achieved 100% inhibition asm.orgnih.gov.

Table 1: In Vitro Inhibition of Peptidoglycan Synthesis by this compound

| Target Organism/System | Effect on Peptidoglycan Synthesis | Concentration (µg/ml) | Reference |

| Bacillus subtilis (whole cells) | Specific inhibition of cell wall synthesis, accumulation of lipid intermediate | 100 µg/ml | asm.orgnih.gov |

| Bacillus stearothermophilus (particulate enzyme) | 50% inhibition of peptidoglycan synthesis | 60 µg/ml | asm.orgnih.gov |

| Bacillus stearothermophilus (particulate enzyme) | 100% inhibition of peptidoglycan synthesis | 200 µg/ml | asm.orgnih.gov |

While lantibiotics, as a class of antimicrobial peptides, typically exhibit inactivity against Gram-negative bacteria due to their relatively large size preventing penetration of the outer membrane, this compound presents a notable exception oup.com. It possesses interesting in vitro antibacterial activity against Neisseria gonorrhoeae nih.govgoogleapis.comgoogleapis.com.

Table 2: In Vitro Activity Profile of this compound

| Bacterial Type | Specific Species/Group | Activity Level | Reference |

| Gram-Positive | General | Active | nih.govjst.go.jpnih.gov |

| Gram-Positive | Streptococcus spp. | Active | nih.govresearchgate.net |

| Gram-Positive | Staphylococcus spp. | Low-level activity | nih.gov |

| Gram-Negative | Neisseria gonorrhoeae | Active | nih.govgoogleapis.comgoogleapis.com |

Consistent with its mechanism of action, which targets bacterial cell wall biosynthesis, this compound demonstrates inactivity against microorganisms that lack a cell wall asm.organnualreviews.org. This includes organisms such as Mycoplasma and L-forms of susceptible Staphylococcus aureus asm.organnualreviews.org. This specificity underscores the importance of the cell wall as the primary target for this compound's antimicrobial effect.

In Vivo Efficacy Studies in Experimental Animal Models

Beyond in vitro activity, this compound's efficacy has been evaluated in experimental animal models, demonstrating its protective capabilities against bacterial infections.

While specific quantitative data for a precise therapeutic index are not extensively detailed in the provided information, this compound's "very low toxicity" has been reported asm.org. This characteristic, combined with its demonstrated in vivo efficacy, implies a favorable therapeutic index, indicating a potentially wide margin between effective and toxic doses. The chemotherapeutic potency is evidenced by its ability to provide protection and activity in experimental infection models nih.govjst.go.jpnih.gov.

Gardimycin in the Context of Antimicrobial Resistance

Elucidation of Observed and Potential Mechanisms of Resistance to Gardimycin

While comprehensive studies detailing observed resistance mechanisms specifically against this compound in clinical isolates are limited, potential pathways for resistance can be inferred from its mechanism of action and general principles of antimicrobial resistance. Bacteria employ various strategies to evade the effects of antibiotics, including modifying the drug's target, actively expelling the drug, enzymatically inactivating the drug, and forming protective biofilms reactgroup.orgmdpi.comresearchgate.netekb.eg.

Target Site Modifications Affecting this compound Binding

This compound's primary target is Lipid II, a highly conserved precursor in bacterial cell wall synthesis asm.org. Resistance through target site modification typically involves alterations to the antibiotic's binding site, preventing effective interaction reactgroup.orgmdpi.com. For other cell wall synthesis inhibitors like glycopeptides, resistance can arise from the modification of the D-Ala-D-Ala terminus of peptidoglycan precursors to D-Ala-D-Lactate, which significantly reduces the antibiotic's binding affinity mdpi.com. While this specific modification is well-documented for glycopeptides, a similar principle could apply to this compound. Lantibiotics, as a class, have been observed to induce resistance through target modifications uni-tuebingen.de. For instance, resistance to nisin, another lantibiotic, has been linked to changes in the cell wall, such as the incorporation of positive charges, which can restrict the access of positively charged lantibiotics asm.org. Such alterations could potentially affect this compound's binding to Lipid II or its access to the target site.

Role of Efflux Pump Systems in this compound Resistance

Efflux pumps are ubiquitous bacterial transporters that actively expel various compounds, including antibiotics, from the cell, thereby reducing intracellular drug concentrations below inhibitory levels frontiersin.orgreactgroup.orgmdpi.comjournalagent.com. Overexpression of these pumps can lead to low-level resistance, providing a stepping stone for the development of higher resistance journalagent.com. While efflux pumps are a significant mechanism of multidrug resistance, particularly in Gram-negative bacteria, their role in specific this compound resistance in Gram-positive bacteria is not extensively documented frontiersin.orgdovepress.com. However, the general mechanism of efflux is a potential pathway for bacteria to develop reduced susceptibility to this compound, as suggested by general discussions on antibiotic absorption barriers that include efflux pumps amazonaws.com. Actinomycetes, the natural producers of this compound, are known to possess self-resistance mechanisms, which could include efflux systems to protect themselves from their own antimicrobial compounds dntb.gov.ua.

Identification of Enzymatic Inactivation Pathways for this compound

Enzymatic inactivation is a common and highly effective mechanism of antibiotic resistance, where bacteria produce enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive reactgroup.orgmdpi.comekb.egmdpi.com. Examples include β-lactamases that hydrolyze β-lactam antibiotics and aminoglycoside-modifying enzymes (AMEs) that alter aminoglycosides reactgroup.orgnih.gov. While enzymatic inactivation is a widespread resistance mechanism, specific enzymes known to inactivate this compound have not been identified in the current literature. However, given that many antibiotic-producing organisms also possess self-resistance mechanisms, the potential for enzymatic inactivation of this compound by other bacteria cannot be ruled out mdpi.com.

Contribution of Biofilm Formation and Adaptive Resistance Strategies

Biofilm formation is a significant adaptive resistance strategy employed by bacteria, dramatically increasing their resistance to antimicrobial agents, sometimes by up to 1,000-fold compared to planktonic cells google.comekb.egjournalagent.comcreative-diagnostics.com. Within a biofilm, bacteria are protected by an extracellular polymeric substance (EPS) matrix, which can impede antibiotic penetration ekb.egcreative-diagnostics.com. Biofilms also exhibit altered microbial physiology, increased expression of efflux pumps, and facilitate genetic changes that contribute to resistance ekb.egcreative-diagnostics.commdpi.com. Quorum sensing (QS) systems play a crucial role in regulating biofilm formation and resistance ekb.egjournalagent.com. While this compound has been noted for its activity against certain bacterial biofilms google.com, the ability of bacteria to form biofilms in the presence of this compound could still represent an adaptive resistance strategy, leveraging the general protective mechanisms inherent to the biofilm lifestyle.

Analysis of Cross-Resistance Patterns with Other Classes of Antimicrobial Agents

Cross-resistance occurs when bacteria resistant to one antimicrobial agent also exhibit resistance to other agents, often due to shared mechanisms of action or resistance pathways mdpi.com. Early reports indicated that this compound does not show cross-resistance with most important clinical antibiotics google.com. However, there is a mention of cross-resistance to spectinomycin (B156147) and streptomycin (B1217042) in relation to Actagardine (this compound) core.ac.uk. Spectinomycin and streptomycin are aminoglycoside antibiotics, and resistance to these agents is commonly mediated by aadA genes encoding adenylyltransferases igem.orgfrontiersin.orgnih.govnih.gov. This suggests a potential shared resistance mechanism or the presence of transferable genetic elements conferring resistance to both this compound and these aminoglycosides, which would warrant further investigation to clarify the extent and nature of this cross-resistance.

Research Strategies to Overcome this compound Resistance

Research strategies to overcome antimicrobial resistance generally focus on developing novel compounds, enhancing the efficacy of existing agents, and circumventing resistance mechanisms mdpi.comaddgene.orgembopress.org. For this compound, specific strategies are not widely detailed in the current literature, but approaches could include:

Targeting Resistance Mechanisms : If specific target site modifications or efflux pumps are identified as contributing to this compound resistance, inhibitors of these mechanisms could be developed. For instance, efflux pump inhibitors are a promising area of research to re-sensitize bacteria to existing antibiotics journalagent.commdpi.com.

Combination Therapies : Combining this compound with other antimicrobial agents that have synergistic effects or target different resistance mechanisms could enhance its efficacy and potentially overcome resistance nih.govembopress.org. This approach is widely explored for other antibiotics to combat multidrug-resistant pathogens.

Biofilm Disruption Strategies : Given the role of biofilms in general antibiotic resistance, strategies aimed at disrupting biofilm formation or enhancing antibiotic penetration into existing biofilms could improve this compound's effectiveness against biofilm-associated infections journalagent.comembopress.org. These include enzymes that degrade the extracellular matrix or agents that interfere with quorum sensing journalagent.comembopress.org.

Structural Modifications : Rational design or chemical modification of the this compound molecule could be explored to create derivatives that evade known or anticipated resistance mechanisms, similar to strategies employed for other antibiotic classes embopress.org.

The ongoing challenge of antimicrobial resistance necessitates continued research into the specific mechanisms by which bacteria might develop resistance to this compound and the development of tailored strategies to preserve its potential therapeutic utility.

Synergistic Effects of this compound in Combination Therapies

The escalating global challenge of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies, with combination therapies emerging as a promising approach. creative-diagnostics.com The principle behind combination therapy is to achieve a synergistic effect, where the combined action of two or more antimicrobial agents is greater than the sum of their individual effects. creative-diagnostics.comnih.gov This can lead to enhanced efficacy, potentially lower dosages of individual drugs, reduced toxicity, and a decreased likelihood of resistance development. creative-diagnostics.comfrontiersin.org

Various mechanisms contribute to the synergistic effects observed in combination therapies. These include, but are not limited to, increased membrane permeability, disruption of bacterial biofilms, direct potentiation of antibiotic efficacy, and inhibition of bacterial resistance mechanisms such as efflux pumps. frontiersin.org For example, studies have shown synergistic effects with combinations like colistin (B93849) and fosfomycin, or gentamicin (B1671437) and fosfomycin, against carbapenem-resistant Pseudomonas aeruginosa. frontiersin.org Similarly, antimicrobial peptides (AMPs) combined with conventional antibiotics have demonstrated synergy by increasing membrane permeability, which facilitates the entry of the accompanying antibiotic, or by inhibiting resistance mechanisms. frontiersin.org For instance, the AMP DP7 showed synergistic effects when combined with vancomycin (B549263) or azithromycin (B1666446) against multidrug-resistant bacterial strains, particularly highly resistant ones. nih.gov

Despite the general understanding and documented benefits of synergistic combination therapies involving various antimicrobial agents, detailed research specifically investigating the synergistic effects of this compound in combination with other antibiotics or antimicrobial compounds is not extensively reported in the available scientific literature. While this compound's mechanism of action targets cell wall synthesis, a fundamental bacterial process, its potential to enhance the activity of other classes of antibiotics or to be potentiated by them in the context of combination therapies remains an area requiring further specific investigation.

Development of Modified this compound Analogues to Bypass Resistance Mechanisms

Bacterial resistance to antibiotics is a complex phenomenon driven by various mechanisms, including enzymatic inactivation of the drug, modification of the drug's target site, reduced drug uptake due to altered cell permeability, and active efflux of the drug from the bacterial cell. frontiersin.orgnih.govekb.eg To combat these resistance mechanisms, one strategy involves the development of modified antibiotic analogues designed to circumvent bacterial defense strategies. nih.gov This often entails structural modifications to the original compound to either evade enzymatic degradation, improve binding affinity to a modified target, or bypass efflux pumps. frontiersin.orgnih.gov

For instance, in the case of aminoglycoside antibiotics, newly designed analogues have been developed that evade resistance mechanisms mediated by aminoglycoside-modifying enzymes (AMEs) and ribosome methyltransferases (RMTases). These modifications include thioether, alkylated, and acylated variants, as well as homo- and hetero-dimers. nih.gov Similarly, for other classes of antibiotics, researchers explore modifications that alter drug entry or efflux, or that restore activity against mutated targets. frontiersin.orgekb.egmdpi.com

While the concept of developing modified analogues is a critical aspect of combating antimicrobial resistance, specific detailed research findings on the development of modified this compound analogues explicitly designed to bypass established bacterial resistance mechanisms are not widely available in the provided scientific literature. Although this compound is a lantibiotic, a class of peptide antibiotics with potential for structural diversification, the available information does not detail specific instances of its analogues being developed to overcome resistance. The literature mentions this compound's role in in silico docking studies for antiviral activity researchgate.netresearchgate.net, but this does not directly pertain to the development of modified analogues for antibacterial resistance. Further research would be needed to explore the potential for structural modifications of this compound to overcome existing or emerging bacterial resistance.

Structure Activity Relationship Sar Studies and Analogue Development of Gardimycin

Elucidation of Critical Structural Determinants for Gardimycin's Antimicrobial Activity

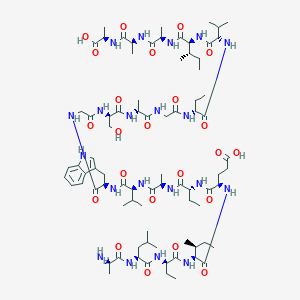

This compound is classified as a Type B Class II lantibiotic, characterized by its rigid, globular structure ugr.es. The molecule is composed of 19 amino acids and has a molecular mass of 1873 Daltons. A defining feature of this compound's structure is the presence of multiple intertwined thioether bridges, specifically three C-terminal methyllanthionine-bridged rings and an N-terminal lanthionine-bridged ring. These unique post-translational modifications are crucial for stabilizing the peptide's antibacterial conformation.

The primary mechanism of action for this compound involves the specific inhibition of bacterial cell wall synthesis ugr.es. It achieves this by binding to Lipid II, a vital precursor in peptidoglycan biosynthesis, thereby blocking the access of transglycosylase enzymes. This interruption leads to the accumulation of uridine (B1682114) 5'-diphosphate-N-acetylmuramylpentapeptide within the bacterial cell. SAR studies suggest that a conserved sequence, extending over more than one-third of the peptide and encompassing a complete ring system, forms the structural basis for this critical activity. Furthermore, investigations indicate that the disaccharide moiety of Lipid II is likely involved in the interaction with this compound, while the peptide side chain itself may not be the primary target site.

Specific amino acid residues within this compound have been identified as critical determinants of its antimicrobial activity. A comprehensive library of Actagardine A variants was generated through site-directed mutagenesis, systematically substituting each amino acid (with the exception of those involved in bridge formation) with all 19 other amino acids. Among these, the mutant V15F , where Valine at position 15 is replaced by Phenylalanine, notably demonstrated improved activity against a range of Gram-positive pathogens, including Clostridium difficile, when compared to the wild-type this compound.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues are driven by the need to enhance its therapeutic potential, address limitations such as narrow spectrum, or overcome emerging resistance mechanisms. This process often involves targeted chemical modifications based on insights derived from SAR studies.

One prominent strategy for developing this compound analogues involves site-directed mutagenesis, enabling precise alterations to the peptide sequence. This approach was successfully applied to Actagardine A, where a systematic substitution of individual amino acids was performed, yielding a library of 228 mutants, with 44 produced in good yield.

A key outcome of these modification efforts is illustrated by the V15F mutant. This specific alteration resulted in improved antimicrobial potency against various Gram-positive bacteria, including the challenging pathogen Clostridium difficile. This finding underscores the potential of targeted amino acid substitutions to fine-tune and enhance the biological activity of this compound.

Mechanistic Insights Derived from Structure-Activity Relationship Studies

SAR studies provide profound mechanistic insights by correlating specific structural elements of this compound with its observed biological activity. The rigid, globular conformation of this compound, stabilized by its characteristic thioether bridges, is directly linked to its highly selective binding to Lipid II. This specificity is critical for its inhibitory action on peptidoglycan synthesis, a process essential for bacterial cell wall integrity. The identification of residues like Valine 15, where substitution can enhance activity, further refines the understanding of the precise molecular interactions required for effective target engagement and antimicrobial effect. These insights reinforce the understanding that this compound's efficacy stems from a targeted, rather than non-specific, disruption of bacterial cell wall biosynthesis.

Preclinical Evaluation of Novel this compound Analogues with Improved Efficacy or Resistance Profiles

Preclinical evaluation of this compound and its analogues is a critical step in assessing their therapeutic potential. Original this compound itself has demonstrated good activity in bacterial infections in mice, coupled with low acute toxicity.

A notable advancement in this compound analogue development is the semisynthetic compound NVB302 (aminoheptylamido-deoxyactagardine B). This analogue has progressed to clinical trials for the treatment of Clostridium difficile infections, indicating a promising profile in preclinical assessments. NVB302 showed a clean toxicological profile in preclinical studies, which is a crucial factor for advancing to human trials. The development and preclinical success of such analogues highlight the ongoing efforts to leverage the unique properties of this compound for novel antimicrobial therapies, particularly against challenging pathogens.

Advanced Research Methodologies and Future Directions for Gardimycin

Genomic and Proteomic Approaches in Gardimycin Research

Genomic and proteomic technologies are pivotal in modern drug discovery, offering powerful tools to identify novel compounds and understand complex biological responses to antibiotics like this compound.

Genome mining has revolutionized the discovery of natural products, including lanthipeptides. This approach involves using bioinformatics tools to screen vast genomic databases for biosynthetic gene clusters (BGCs) that encode the production of these complex peptides. nih.govbeilstein-archives.org The increasing availability of high-quality genomic data from diverse microorganisms, including previously unculturable bacteria, provides a rich resource for discovering novel lanthipeptides with potentially improved properties compared to this compound. nih.gov

The process typically involves identifying genes homologous to those known to be involved in lanthipeptide biosynthesis, such as the modifying enzymes (LanM, LanB, LanC) and the precursor peptide (LanA). beilstein-archives.orgresearchgate.net Specialized bioinformatics platforms are instrumental in this process. By analyzing the genetic architecture of these clusters, researchers can predict the structure of the resulting lanthipeptide and prioritize candidates for heterologous expression and characterization. researchgate.netbiorxiv.org This in silico-first approach accelerates the discovery of this compound-like molecules, bypassing the need for extensive traditional screening.

Table 1: Bioinformatics Tools for Lanthipeptide Discovery

| Tool | Function | Application in this compound Research |

| antiSMASH | Identifies and annotates secondary metabolite BGCs in genomic data. biorxiv.org | Screening bacterial genomes for putative lanthipeptide BGCs similar to the this compound cluster. |

| BAGEL | Specializes in the discovery of ribosomally synthesized and post-translationally modified peptides (RiPPs), including lanthipeptides. researchgate.net | Identifying novel LanA precursor peptides with unique sequences that could lead to new this compound analogs. |

| BiG-SCAPE | Groups related BGCs into gene cluster families, allowing for large-scale comparative analysis. biorxiv.org | Mapping the diversity and evolutionary relationships of this compound-like BGCs across different species. |

| PRISM | Predicts the chemical structure of a natural product from its BGC sequence. researchgate.net | Generating a predicted structure for a newly discovered this compound-like lanthipeptide to guide initial characterization. |

Proteomics offers a system-wide view of how bacteria respond to antibiotic stress at the protein level. mdpi.comnih.gov By employing techniques such as mass spectrometry-based quantitative proteomics, researchers can analyze the entire complement of proteins (the proteome) in a bacterium before and after exposure to this compound. nih.govmdpi.com This provides critical insights into its mechanism of action and the biochemical pathways that bacteria alter to develop resistance.

When bacteria are treated with this compound, which is known to inhibit cell wall synthesis, proteomic analysis can reveal the upregulation of proteins involved in cell wall stress responses, changes in metabolic pathways, and alterations in virulence factors. mdpi.comnih.gov Identifying these protein-level changes is essential for understanding how resistance emerges and for discovering potential synergistic targets that could be inhibited to restore this compound's efficacy. nih.gov This approach moves beyond genomics by capturing the dynamic functional state of the cell in response to the antibiotic. mdpi.com

Computational Modeling and In Silico Studies of this compound

Computational approaches are indispensable for accelerating drug design and optimization. ox.ac.ukalliedacademies.org For this compound, in silico methods provide a means to visualize its molecular interactions, predict the activity of new derivatives, and rationally design improved therapeutic agents.

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to its specific biological target. alliedacademies.orgnih.gov this compound inhibits peptidoglycan synthesis, and docking simulations can model its interaction with the enzymes involved in this pathway, such as transglycosylases. nih.gov These simulations generate a binding score, which estimates the binding affinity, and predict the specific amino acid residues involved in the interaction.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the this compound-target complex over time, providing a dynamic view of the interaction. mdpi.com This helps to assess the stability of the predicted binding pose and can reveal conformational changes in the target protein upon this compound binding. mdpi.com These insights are crucial for understanding the precise mechanism of inhibition.

Table 2: Workflow for Molecular Docking and Dynamics Simulation

| Step | Description | Relevance to this compound |

| 1. Target Preparation | Obtain or model the 3D structure of the bacterial target protein (e.g., a transglycosylase). | A high-quality structure is essential for accurate predictions of this compound's binding. |

| 2. Ligand Preparation | Generate a 3D model of the this compound molecule and optimize its geometry. | An accurate representation of this compound's complex, cyclic structure is required. |

| 3. Molecular Docking | Use software to place the this compound model into the active site of the target protein and score the potential binding poses. nih.gov | Predicts the most likely binding orientation and identifies key intermolecular interactions (e.g., hydrogen bonds). |

| 4. Complex Refinement | Select the best-scoring pose from the docking simulation. | This pose serves as the starting point for more rigorous computational analysis. |

| 5. Molecular Dynamics Simulation | Simulate the motion of the this compound-target complex in a virtual physiological environment over a set period (e.g., nanoseconds). mdpi.com | Assesses the stability of the binding interaction and reveals dynamic changes not visible in static docking models. |

Computational chemistry plays a vital role in modern drug design by predicting how modifications to a molecule's structure will affect its biological activity. ox.ac.ukalliedacademies.org This is particularly valuable for complex molecules like this compound, where synthesizing new derivatives is a resource-intensive process. By establishing a Structure-Activity Relationship (SAR), chemists can prioritize the synthesis of compounds with the highest probability of success. mdpi.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to correlate variations in a molecule's physicochemical properties with changes in its antibiotic activity. Machine learning and artificial intelligence are increasingly being used to build more sophisticated predictive models from existing data. ox.ac.uk These in silico tools enable the design of novel this compound derivatives with enhanced potency, improved selectivity, or the ability to overcome resistance mechanisms, guiding synthetic efforts toward the most promising candidates. nih.gov

Innovative Preclinical Assessment Strategies for this compound and Its Derivatives

Before any new antibiotic or derivative can be considered for human trials, it must undergo rigorous preclinical evaluation. nih.gov For this compound, this involves assessing its efficacy in clinically relevant models and understanding its pharmacokinetic properties.

Innovative preclinical strategies focus on creating models that more accurately mimic human infections. This includes the use of established animal models of infection (e.g., rabbit or rodent models) to test the efficacy of this compound derivatives against specific pathogens in a living system. nih.govfrontiersin.org Key aspects of these studies involve determining the reduction in bacterial load in tissues, monitoring the survival rates of infected animals, and assessing the pharmacokinetic profile to understand how the drug is absorbed, distributed, metabolized, and excreted. nih.gov Furthermore, advanced strategies may involve testing derivatives in biofilm models or against persister cells, which are notoriously difficult to eradicate with conventional antibiotics. These robust preclinical data are essential for making informed decisions about advancing a this compound-based therapeutic candidate into clinical development. frontiersin.org

Table 3: Key Components of a Preclinical Assessment Plan for a this compound Derivative

| Assessment Area | Methodology | Objective |

| In Vitro Efficacy | Broth microdilution assays against a panel of Gram-positive and Gram-negative bacteria, including resistant strains. | Determine the Minimum Inhibitory Concentration (MIC) and spectrum of activity. |

| In Vivo Efficacy | Use of an established animal infection model (e.g., a thigh or skin infection model). frontiersin.org | Evaluate the ability of the derivative to reduce bacterial burden and improve clinical outcomes in a live host. |

| Pharmacokinetics (PK) | Administration to animals followed by serial blood and tissue sampling to measure drug concentrations over time. nih.gov | Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the new compound. |

| Biofilm Disruption | Testing the derivative's ability to eradicate bacteria within an established biofilm using in vitro or in vivo models. | Assess efficacy against chronic, persistent forms of bacterial infection. |

Advanced In Vitro Models for Efficacy and Mechanism Validation

Traditional in vitro methods, while foundational, often fail to replicate the complex microenvironments of the human body, a gap that can lead to high failure rates in preclinical studies. mdpi.com Advanced in vitro systems provide more physiologically relevant data on an antibiotic's efficacy and mechanism of action. umd.edu

Three-Dimensional (3D) Cell Culture Models: Unlike conventional 2D monolayer cultures, 3D cell culture models can better mimic the architecture of human tissues. nih.gov These models are crucial for assessing not only the efficacy of a compound but also its potential toxicity to host cells in a more realistic setting. mdpi.com For this compound, co-culture models containing both human cells (e.g., keratinocytes for a skin infection model) and bacteria could provide detailed insights into its selective activity and impact on host-pathogen interactions. mdpi.com

Organ-on-a-Chip (OoC) Systems: This technology uses microfluidic devices to create dynamic, multi-cellular microenvironments that simulate the function of human organs. pfizer.com An "infection-on-a-chip" model could be developed to study this compound's effectiveness in a system that replicates the physiological conditions of a specific infection site, such as the lung or skin. emulatebio.comfrontiersin.org These models allow for the precise control of variables like fluid flow and mechanical forces, offering a superior platform for investigating pharmacokinetics and pharmacodynamics at the tissue level. emulatebio.comresearchgate.net

Advanced Biofilm Models: Bacterial biofilms are a major cause of persistent and chronic infections and exhibit high resistance to antibiotics. nih.govmdpi.com Advanced models that replicate the complex, multi-layered structure of biofilms are essential for testing anti-biofilm agents. researchgate.net Investigating this compound's efficacy in these models could reveal its ability to penetrate the protective extracellular polymeric substance (EPS) matrix and eradicate embedded bacteria, a critical attribute for treating biofilm-associated infections. mdpi.comnih.gov

| Model Type | Application for this compound Research | Key Advantages |

| 3D Co-Culture | Evaluate efficacy and host cell toxicity in a simulated tissue environment. | More accurately mimics cell-to-cell interactions and tissue structure compared to 2D models. nih.gov |

| Organ-on-a-Chip | Validate mechanism of action and PK/PD parameters under physiological flow. emulatebio.com | Provides dynamic control of the microenvironment, enabling study of tissue-specific responses. frontiersin.org |

| Biofilm Model | Assess ability to penetrate and eradicate mature bacterial biofilms. | Crucial for testing efficacy against a clinically relevant and highly resistant form of bacterial growth. researchgate.net |

Exploration of Novel Therapeutic Applications Beyond Direct Antibacterial Activity (e.g., Antiviral Repurposing)

The biological activities of lanthipeptides are diverse and not limited to antibacterial effects. nih.gov Exploring these secondary functions could open new therapeutic avenues for this compound through drug repurposing.

Antiviral Activity: Many antimicrobial peptides (AMPs) have been shown to possess antiviral properties, acting through mechanisms such as disrupting the viral envelope or interfering with viral entry into host cells. nih.govnih.gov Lanthipeptides, specifically, have been identified as having potential antiviral activity. nih.govfrontiersin.org A systematic screening of this compound against a panel of viruses could reveal previously unknown capabilities. Peptide-based antivirals are a growing area of interest, and repurposing an existing antibiotic could accelerate the development of new treatments for viral infections. acs.orgfrontiersin.org

Immunomodulatory Effects: Beyond directly killing pathogens, some peptides can modulate the host's immune response. nih.gov This can involve either suppressing an overactive inflammatory response or enhancing immune functions to help clear an infection. mdpi.com The immunomodulatory properties of lanthipeptides are an active area of research. nih.gov Investigating whether this compound can alter cytokine production or influence immune cell activity could lead to its use as an adjunctive therapy in diseases characterized by inflammation or immune dysregulation. mdpi.com

Emerging Research Frontiers in Lanthipeptide Biology and Engineering with Relevance to this compound Development

Recent advances in synthetic biology and bioinformatics have revolutionized the discovery and engineering of ribosomally synthesized and post-translationally modified peptides (RiPPs), including lanthipeptides. nih.govfrontiersin.org These frontiers hold immense potential for the targeted development of this compound.

Genome Mining and Heterologous Expression: The biosynthetic gene clusters for many lanthipeptides remain undiscovered in microbial genomes. frontiersin.org Genome mining techniques can identify novel lanthipeptide systems, while heterologous expression in well-characterized hosts like E. coli or Lactococcus lactis allows for their production and characterization, even if the native producer is difficult to cultivate. tandfonline.comacs.org

Biosynthetic Enzyme Engineering: Lanthipeptide biosynthesis relies on dedicated enzymes for post-translational modifications, such as dehydratases (LanB-like) and cyclases (LanC-like). nih.govnih.gov These enzymes can be engineered or combined in novel ways to create "new-to-nature" peptides. tandfonline.comnih.gov For this compound, its native biosynthetic machinery could be modified, or combined with enzymes from other RiPP pathways, to introduce different ring structures, install novel chemical groups, or alter its amino acid sequence. nih.govfrontiersin.org

High-Throughput Synthesis and Screening: Advances in automation and cell-free biosynthesis systems are enabling the rapid creation and screening of large libraries of lanthipeptide variants. acs.orgresearchgate.net An automated workflow could be developed to generate thousands of this compound analogues, which could then be rapidly screened for enhanced activity against drug-resistant pathogens, improved stability, or novel biological functions. acs.org This combinatorial approach significantly accelerates the discovery of lead compounds with superior therapeutic properties. frontiersin.org

| Research Frontier | Relevance to this compound Development | Potential Outcome |

| Biosynthetic Engineering | Modifying the native this compound gene cluster or combining its enzymes with others. nih.gov | Creation of this compound analogues with enhanced stability, solubility, or altered target specificity. nih.gov |

| Combinatorial Biosynthesis | "Shuffling" modular domains from different lanthipeptide pathways with this compound's. frontiersin.org | Generation of large libraries of novel lanthipeptides based on the this compound scaffold. |

| Automated Screening | Employing robotic platforms for high-throughput synthesis and activity testing of variants. acs.org | Rapid identification of optimized this compound derivatives with improved therapeutic profiles. |

Q & A

Q. What is the molecular mechanism of Gardimycin’s antibacterial activity, and how can researchers validate it experimentally?

this compound inhibits peptidoglycan biosynthesis, a critical process for bacterial cell wall integrity. To validate this, researchers can:

- Perform in vitro enzymatic assays targeting peptidoglycan transpeptidases or glycosyltransferases.

- Use transmission electron microscopy (TEM) to visualize cell wall disruption in treated bacterial cultures.

- Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive and Gram-negative strains to assess spectrum specificity .

Q. How were the producer strains of this compound identified, and what fermentation conditions optimize its yield?

this compound is produced by Actinoplanes garbadinensis (ATCC 31049) and A. liguriae (ATCC 31048). Fermentation optimization involves:

- Adjusting carbon/nitrogen ratios in media (e.g., glucose as a carbon source).

- Monitoring pH and dissolved oxygen levels during submerged fermentation.

- Conducting time-course studies to correlate nutrient depletion (e.g., amino acids) with antibiotic titers .

Q. What structural features of this compound contribute to its macrocyclic activity?

this compound’s macrocyclic structure, stabilized by thioether bonds (not disulfide bridges), enhances stability and target binding. Key features include:

- A tetracyclic scaffold with sulfur-containing crosslinks.

- Hydrophobic side chains that facilitate membrane penetration.

- Structural analogs can be synthesized to test the role of specific residues using solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with viral proteins, such as SARS-CoV-2 Spike variants?

Computational approaches include:

- Using PDB IDs (e.g., 7LWS for SARS-CoV-2 B.1.1.7 Spike) to model this compound-receptor interactions.

- Analyzing docking energy (kcal/mol) and binding site residues (e.g., SER 2, CYS 6 in 7LWS) with tools like AutoDock Vina.

- Validating predictions with surface plasmon resonance (SPR) to measure binding affinity .

Table 1: this compound Docking Results with Viral Proteins

| PDB ID | Viral Protein | Docking Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 7LWS | SARS-CoV-2 UK variant | -8.2 | SER 2, GLY 3, CYS 6 |

| 7LYK | SARS-CoV-2 South African variant | -7.9 | ARG 646, HIS 1058 |

| 5JQ3 | Ebola glycoprotein | -9.1 | TRP 597 |

Q. How should researchers resolve contradictions in this compound’s efficacy data across different bacterial strains?

Contradictory results (e.g., variable MICs) require:

- Strain-specific genomic analysis : Identify resistance genes (e.g., mprF mutations altering membrane charge).

- Pharmacodynamic profiling : Compare time-kill curves under varying pH or serum protein conditions.

- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., CLSI guidelines) to isolate confounding variables .

Q. What methodological frameworks are recommended for designing studies on this compound’s broad-spectrum antiviral potential?

Use the PICO framework to structure research:

- Population : Viral proteins (e.g., Dengue NS1, Zika E).

- Intervention : this compound at sub-MIC concentrations.

- Comparison : Positive controls (e.g., remdesivir for coronaviruses).

- Outcome : Reduction in viral replication (e.g., plaque assay). Additionally, apply FINER criteria (Feasible, Novel, Ethical) to prioritize targets with unmet therapeutic needs .

Q. How can researchers integrate omics data to explore this compound’s off-target effects in host cells?

- Perform transcriptomics (RNA-seq) on treated human cell lines to identify dysregulated pathways (e.g., NF-κB signaling).

- Use proteomics (LC-MS/MS) to detect post-translational modifications induced by this compound.

- Validate findings with CRISPR-Cas9 knockouts of implicated genes .

Methodological Best Practices

- Data Presentation : Include raw fermentation data (e.g., pH, yield curves) in appendices, with processed data (e.g., dose-response curves) in the main text .

- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in efficacy studies .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to antimicrobial stewardship guidelines when testing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.